molecular formula C12H30O2Si2 B1662061 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane CAS No. 78669-53-1

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

Cat. No.: B1662061
CAS No.: 78669-53-1
M. Wt: 262.54 g/mol
InChI Key: COSZSAJOKACQOO-UHFFFAOYSA-N
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Description

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C12H30O2Si2. It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its high reactivity and is used in various chemical applications.

Preparation Methods

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane can be synthesized through the reaction of tert-butanol with a silicon-containing precursor under specific conditions. The reaction typically involves the use of acid catalysis to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form silicon-oxygen bonds.

    Reduction: It can be reduced to form silicon-hydrogen bonds.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane involves the formation of silicon-oxygen and silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions. Its high reactivity allows it to interact with a wide range of substrates, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its silicon-containing structure, which provides distinct reactivity and stability advantages in various chemical applications.

Properties

IUPAC Name

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZSAJOKACQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508295
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78669-53-1
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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